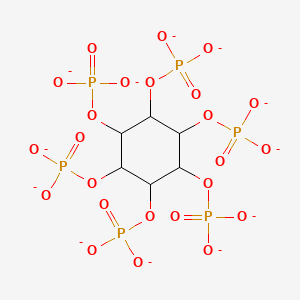
myo-Inositol, hexakis(dihydrogen phosphate), ion(12-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) is an organophosphate oxoanion formed by the loss of two protons from each of the phosphate groups of 1D-myo-inositol . It is commonly found in nature as a major form of organic phosphorus in soils and is highly reactive with aluminum and iron oxides due to its six phosphoryl groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) can be synthesized through the intercalation or adsorption strategies into layered double hydroxides such as zinc-iron layered double hydroxide. The coprecipitation method involves mixing myo-inositol hexakisphosphate with zinc and iron salts under alkaline conditions (pH 9-10) to form a stable complex . The adsorption method involves the interaction of myo-inositol hexakisphosphate with the surface of layered double hydroxides, which is influenced by pH and temperature .
Industrial Production Methods: Industrial production of myo-inositol hexakisphosphate(12-) often involves the extraction from plant materials such as cereal grains, oilseeds, and legumes. The extraction process includes milling the plant material, followed by aqueous extraction and precipitation of the compound using calcium or magnesium salts . The extracted compound is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) undergoes various chemical reactions, including hydrolysis, oxidation, and complexation. Hydrolysis of myo-inositol hexakisphosphate(12-) by phytase enzymes results in the release of inorganic phosphate and lower inositol phosphates . Oxidation reactions can occur in the presence of strong oxidizing agents, leading to the formation of inositol phosphates with fewer phosphate groups .
Common Reagents and Conditions:
Hydrolysis: Phytase enzymes under mild acidic conditions (pH 4.5-5.5) and temperatures around 37°C.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) has a wide range of scientific research applications:
Wirkmechanismus
myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) exerts its effects through various mechanisms:
Vergleich Mit ähnlichen Verbindungen
myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) is unique due to its high phosphate content and strong chelating properties. Similar compounds include:
Inositol pentakisphosphate (IP5): Contains five phosphate groups and has similar chelating properties but is less abundant in nature.
Inositol tetrakisphosphate (IP4): Contains four phosphate groups and is involved in cellular signaling pathways.
Inositol triphosphate (IP3): Contains three phosphate groups and is a well-known second messenger in cellular signaling.
myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) stands out due to its higher phosphate content and its significant role in both biological and environmental processes .
Eigenschaften
CAS-Nummer |
3929-21-3 |
|---|---|
Molekularformel |
C6H6O24P6-12 |
Molekulargewicht |
647.94 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H18O24P6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/p-12 |
InChI-Schlüssel |
IMQLKJBTEOYOSI-UHFFFAOYSA-B |
SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B1259428.png)


![[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] hydrogen phosphate](/img/structure/B1259432.png)
![(2S)-1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B1259433.png)
![(9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259436.png)




![(1R,2R,4aR,5R,8aS)-5-(hydroxymethyl)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1259444.png)


